REACTION_CXSMILES
|
CC1(C)S[C@@H]2[C@H](NC([C@H:13]([NH2:20])[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=O)C(=O)N2[C@H]1C(O)=O.CC(S[C@@H]1[O:34][C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>P([O-])([O-])([O-])=O.C(#N)C1C=CC=CC=1>[C:13]([NH2:20])(=[O:34])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3.4.5|
|
Name
|
2
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
2
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
CoCl2.6H2O
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Name
|
mixture
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(12 hours)
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
The mixture was incubated at 30° C. for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
The mixture was incubated at 30° C. for 10 hours
|
Duration
|
10 h
|
Type
|
WAIT
|
Details
|
The suspensions were disrupted by sonification for 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
centrifuged at 12,000×g for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The reaction was carried out at 20° C. for 30 min
|
Duration
|
30 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1(C)S[C@@H]2[C@H](NC([C@H:13]([NH2:20])[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=O)C(=O)N2[C@H]1C(O)=O.CC(S[C@@H]1[O:34][C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>P([O-])([O-])([O-])=O.C(#N)C1C=CC=CC=1>[C:13]([NH2:20])(=[O:34])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3.4.5|
|
Name
|
2
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
2
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
CoCl2.6H2O
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Name
|
mixture
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(12 hours)
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
The mixture was incubated at 30° C. for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
The mixture was incubated at 30° C. for 10 hours
|
Duration
|
10 h
|
Type
|
WAIT
|
Details
|
The suspensions were disrupted by sonification for 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
centrifuged at 12,000×g for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The reaction was carried out at 20° C. for 30 min
|
Duration
|
30 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |